8-Hydroxy-2-methylquinoline-7-carboxylic acid
Overview
Description
8-Hydroxy-2-methylquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxyl and carboxylic acid functional groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid typically involves the reaction of 2-aminophenol with crotonaldehyde in the presence of hydrochloric acid. The mixture is heated for several hours and then left to stand overnight to yield the desired product . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-2-methylquinoline-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-hydroxy-2-methylquinoline-7-carboxylic acid involves its ability to chelate metal ions, which is crucial for its biological activities. The hydroxyl and carboxylic acid groups facilitate the formation of stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
7-Carboxylato-8-hydroxy-2-methylquinolinium chloride: Another derivative with similar structural features and chemical properties.
Uniqueness: 8-Hydroxy-2-methylquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its chelating ability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and form more stable complexes with metal ions compared to its analogs .
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHIXCIFBPUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332857 | |
Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-08-3 | |
Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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